Cas no 21055-47-0 (Methyl L-2-Isothiocyanato-4-(methylthio)butyrate)

Methyl L-2-Isothiocyanato-4-(methylthio)butyrate 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,2-isothiocyanato-4-(methylthio)-, methyl ester
- Methyl L-2-isothiocyanato-4-(methylthio)butyrate
- methyl (2S)-2-isothiocyanato-4-methylsulfanylbutanoate
- methyl 2-isothiocyanato-4-(methylthio)butanoate
- HNBACGFGPNFPAF-UHFFFAOYSA-N
- DTXSID20943364
- AKOS001416939
- Methyl N-(sulfanylidenemethylidene)methioninate
- 21055-47-0
- EN300-13749
- Methyl 2-isothiocyanato-4-(methylsulfanyl)butanoate
- AKOS016890723
- FT-0638080
- methyl 2-isothiocyanato-4-methylsulfanylbutanoate
- Methyl 2-isothiocyanato-4-(methylthio)butyrate
- VS-08661
- Methyl 2-isothiocyanato-4-(methylsulfanyl)butanoate #
- methyl N-(thioxomethylene)methioninate
- ALBB-014380
- G28308
- DB-045467
- methyl N-(thioxomethylidene)methioninate
- BBL028084
- methionine, N-carbonothioyl-, methyl ester
- STK711162
- Methyl L-2-Isothiocyanato-4-(methylthio)butyrate
-
- MDL: MFCD09025711
- インチ: InChI=1S/C7H11NO2S2/c1-10-7(9)6(8-5-11)3-4-12-2/h6H,3-4H2,1-2H3
- InChIKey: HNBACGFGPNFPAF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C(CCSC)N=C=S
計算された属性
- せいみつぶんしりょう: 205.02300
- どういたいしつりょう: 205.02312
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.18
- ふってん: 112°C 1mm
- フラッシュポイント: 143.9°C
- 屈折率: 1.538
- PSA: 96.05000
- LogP: 1.38390
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate セキュリティ情報
- 危険レベル:IRRITANT-HARMFUL
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB150125-25 g |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate; 99% |
21055-47-0 | 25 g |
€828.50 | 2023-07-20 | ||
Enamine | EN300-13749-0.25g |
methyl 2-isothiocyanato-4-(methylsulfanyl)butanoate |
21055-47-0 | 95% | 0.25g |
$236.0 | 2023-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286300A-5g |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate, |
21055-47-0 | 5g |
¥1339.00 | 2023-09-05 | ||
TRC | M315703-50mg |
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate |
21055-47-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M315703-500mg |
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate |
21055-47-0 | 500mg |
$ 80.00 | 2022-06-04 | ||
Enamine | EN300-13749-10.0g |
methyl 2-isothiocyanato-4-(methylsulfanyl)butanoate |
21055-47-0 | 95% | 10.0g |
$1912.0 | 2023-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286300-1 g |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate, |
21055-47-0 | 1g |
¥451.00 | 2023-07-10 | ||
Fluorochem | 009534-5g |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate |
21055-47-0 | 99% | 5g |
£128.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286300A-5 g |
Methyl L-2-isothiocyanato-4-(methylthio)butyrate, |
21055-47-0 | 5g |
¥1,339.00 | 2023-07-10 | ||
Enamine | EN300-13749-5.0g |
methyl 2-isothiocyanato-4-(methylsulfanyl)butanoate |
21055-47-0 | 95% | 5.0g |
$1200.0 | 2023-02-09 |
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Methyl L-2-Isothiocyanato-4-(methylthio)butyrateに関する追加情報
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate: A Comprehensive Overview
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate, also known by its CAS number 21055-47-0, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and potential uses of Methyl L-2-Isothiocyanato-4-(methylthio)butyrate.
The molecular structure of Methyl L-2-Isothiocyanato-4-(methylthio)butyrate is characterized by a butyrate backbone with specific substituents. The presence of an isothiocyanato group at the second carbon and a methylthio group at the fourth carbon introduces unique reactivity and functional properties. Recent studies have highlighted the importance of such structural features in mediating interactions with biological systems, making this compound a valuable tool in drug discovery and agricultural applications.
Methyl L-2-Isothiocyanato-4-(methylthio)butyrate can be synthesized through various methods, including enzymatic reactions and chemical synthesis. Enzymatic approaches often utilize thioesterases or other biocatalysts to achieve high stereoselectivity, which is crucial for maintaining the compound's bioactivity. Chemical synthesis routes, on the other hand, provide flexibility in scaling up production for industrial purposes. Researchers have recently explored green chemistry methods to enhance the sustainability of these synthesis pathways, aligning with global efforts to reduce environmental impact.
The biological activity of Methyl L-2-Isothiocyanato-4-(methylthio)butyrate has been extensively studied in recent years. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In agricultural settings, this compound has shown potential as a biocontrol agent against plant pathogens due to its ability to inhibit microbial growth. Furthermore, studies have demonstrated its role as a signaling molecule in plant-microbe interactions, highlighting its importance in ecological systems.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of Methyl L-2-Isothiocyanato-4-(methylthio)butyrate with target proteins. These models provide insights into the compound's binding affinity and selectivity, which are critical for optimizing its therapeutic potential. Additionally, metabolomics studies have revealed pathways influenced by this compound, offering new avenues for understanding its systemic effects.
In terms of applications, Methyl L-2-Isothiocyanato-4-(methylthio)butyrate holds promise in the development of novel drugs targeting inflammatory diseases and oxidative stress-related conditions. Its use in agriculture as a natural pest control agent aligns with the growing demand for sustainable farming practices. Moreover, its role as a signaling molecule suggests potential applications in plant breeding and crop protection technologies.
Despite its numerous advantages, the use of Methyl L-2-Isothiocyanato-4-(methylthio)butyrate is not without challenges. Regulatory considerations and safety assessments are essential to ensure its responsible use in both therapeutic and agricultural contexts. Ongoing research is focused on addressing these challenges through improved synthesis methods and comprehensive toxicity evaluations.
In conclusion, Methyl L-2-Isothiocyanato-4-(methylthio)butyrate (CAS No: 21055-47-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological characterization, positions it as a valuable asset in modern science and industry. As research continues to uncover new insights into its properties and uses, this compound is poised to make significant contributions to fields ranging from medicine to agriculture.
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